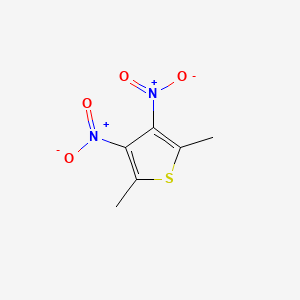

2,5-Dimethyl-3,4-dinitrothiophene

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

60431-14-3 |

|---|---|

分子式 |

C6H6N2O4S |

分子量 |

202.19 g/mol |

IUPAC 名称 |

2,5-dimethyl-3,4-dinitrothiophene |

InChI |

InChI=1S/C6H6N2O4S/c1-3-5(7(9)10)6(8(11)12)4(2)13-3/h1-2H3 |

InChI 键 |

FXPIEMFIIFENHO-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=C(S1)C)[N+](=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry for 2,5 Dimethyl 3,4 Dinitrothiophene

Established Synthetic Pathways for 2,5-Dimethyl-3,4-dinitrothiophene

The traditional synthesis of this compound is predicated on the electrophilic substitution of the precursor, 2,5-dimethylthiophene (B1293386). This approach is a cornerstone of heterocyclic chemistry, with extensive research underpinning the methodologies for introducing nitro groups onto the thiophene (B33073) ring.

Nitration Methodologies for Thiophene Derivatives and Precursors

The direct nitration of thiophene and its derivatives is a well-established, albeit sometimes challenging, transformation. Thiophene is highly reactive towards electrophilic substitution, which can lead to vigorous and sometimes explosive reactions with standard nitrating agents like concentrated nitric and sulfuric acids. semanticscholar.org Therefore, milder and more controlled nitrating conditions are typically employed.

A common and effective method for the nitration of thiophenes is the use of nitric acid in acetic anhydride. semanticscholar.org This reagent combination generates acetyl nitrate (B79036) in situ, which is a less aggressive nitrating agent. The reaction is typically carried out at low temperatures to control the exothermicity and improve selectivity. For the synthesis of this compound, the starting material, 2,5-dimethylthiophene, would be subjected to a nitrating mixture, likely a combination of fuming nitric acid and concentrated sulfuric acid, often with the addition of fuming sulfuric acid to drive the reaction to completion, similar to the synthesis of 2,5-dibromo-3,4-dinitrothiophene (B14878). researchgate.net

The general procedure for such a dinitration would involve the careful, portion-wise addition of the nitrating agent to a solution of 2,5-dimethylthiophene, while maintaining a low temperature to control the reaction rate and prevent unwanted side-products. The reaction progress would be monitored until the desired dinitrated product is formed.

Table 1: Comparison of Nitrating Agents for Thiophene Derivatives

| Nitrating Agent | Conditions | Advantages | Disadvantages |

| Conc. HNO₃ / Conc. H₂SO₄ | Low temperature | Strong nitrating power | Can lead to oxidation and decomposition of the thiophene ring semanticscholar.org |

| HNO₃ / Acetic Anhydride | Low temperature | Milder, more controlled reaction semanticscholar.org | May require longer reaction times |

| Nitronium tetrafluoroborate | Inert solvent | Good for sensitive substrates | Higher cost |

| Copper (II) nitrate | Mild conditions | High selectivity for mononitration semanticscholar.org | May not be effective for dinitration |

Ring Closure Approaches in the Synthesis of this compound

While the direct nitration of 2,5-dimethylthiophene is the most probable route, ring closure reactions represent an alternative strategy in thiophene synthesis. nih.gov In this approach, an acyclic precursor already containing the necessary carbon and sulfur atoms, and potentially the nitro groups, is cyclized to form the thiophene ring.

For this compound, this would be a less common approach due to the ready availability of the 2,5-dimethylthiophene precursor. However, it is theoretically possible to construct the ring from a dione (B5365651) precursor. For instance, 2,5-dimethylthiophene itself can be synthesized from hexane-2,5-dione by reaction with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. wikipedia.org A similar strategy could potentially be envisioned with a precursor already bearing the dinitro functionality, though this would be a more complex and less direct synthetic route.

Multi-step Synthetic Sequences Leading to this compound

The most logical and practical synthesis of this compound is a multi-step sequence. rsc.org This approach allows for the controlled introduction of the desired functional groups.

The synthesis would commence with the preparation of the starting material, 2,5-dimethylthiophene. This compound is commercially available but can also be synthesized via several methods, most notably the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a source of sulfur. wikipedia.org

Once 2,5-dimethylthiophene is obtained, the subsequent step is the dinitration of the thiophene ring at the 3 and 4 positions. This is an electrophilic aromatic substitution reaction. Given that the methyl groups at the 2 and 5 positions are activating and direct incoming electrophiles to the 3 and 4 positions, the dinitration is regiochemically favored. The reaction of this compound with secondary amines has been reported, confirming its existence and utility as a synthetic intermediate.

A plausible multi-step synthesis is outlined below:

Scheme 1: Plausible Multi-step Synthesis of this compound

Synthesis of 2,5-Dimethylthiophene:

Reacting hexane-2,5-dione with a sulfurizing agent (e.g., P₄S₁₀). wikipedia.org

Dinitration of 2,5-Dimethylthiophene:

Treating 2,5-dimethylthiophene with a strong nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, at controlled low temperatures. researchgate.net

Novel and Emerging Synthetic Methodologies for this compound

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methods. These emerging technologies offer promising alternatives to traditional synthetic routes for compounds like this compound.

Sustainable Chemistry Approaches in this compound Synthesis

Sustainable or "green" chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of nitroaromatics, this often involves moving away from harsh acidic conditions and stoichiometric reagents.

One promising area is the use of biocatalysts. While not yet applied specifically to this compound, research has demonstrated the potential of engineered enzymes for the nitration of aromatic compounds. These biocatalytic methods can offer high selectivity and operate under mild, environmentally benign conditions.

Another sustainable approach is the use of continuous-flow microreactors. These systems allow for precise control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved safety, and reduced waste generation compared to traditional batch processes. The nitration of aromatic compounds has been successfully demonstrated in microreactor systems, suggesting this technology could be adapted for the synthesis of this compound.

Catalytic Systems for Enhanced Synthesis of this compound

The development of catalytic systems for nitration is a significant area of research aimed at improving the efficiency and selectivity of these reactions. Solid acid catalysts, such as zeolites and clays (B1170129), have been investigated as alternatives to corrosive liquid acids like sulfuric acid. These solid catalysts can be easily separated from the reaction mixture and potentially reused, making the process more economical and environmentally friendly.

For the nitration of thiophene, metal-exchanged clays have shown promise in promoting the reaction under milder conditions than traditional methods. The application of such catalytic systems to the dinitration of 2,5-dimethylthiophene could offer a more efficient and selective route to the desired product. Research into catalytic asymmetric dearomatization of thiophenes also points towards the growing sophistication of catalytic methods in thiophene chemistry, which could inspire novel synthetic strategies.

Purification and Isolation Techniques for Research-Grade this compound

The purification and isolation of this compound to a high-purity, research-grade standard are crucial for its subsequent use and characterization. Following the synthesis, the crude product is typically a mixture containing unreacted starting materials, various nitrated isomers, and oxidation byproducts. A multi-step purification process is therefore necessary.

Initial workup of the reaction mixture often involves quenching the reaction with ice water, followed by extraction of the organic products into a suitable solvent. The organic layer is then washed to remove residual acids and dried.

Recrystallization is a primary technique for the purification of solid nitroaromatic compounds. The choice of solvent is critical and is determined by the solubility profile of the target compound and its impurities. For dinitrothiophene derivatives, solvents such as ethanol (B145695) or methanol (B129727) are often employed. researchgate.net The crude solid is dissolved in a minimal amount of hot solvent, and upon cooling, the purified this compound crystallizes out, leaving more soluble impurities in the mother liquor. This process may need to be repeated to achieve the desired level of purity.

Column chromatography is another powerful technique for separating the target compound from closely related isomers and other byproducts. Silica (B1680970) gel is a common stationary phase for the purification of nitroaromatic compounds. A solvent system, or eluent, of appropriate polarity is chosen to effectively separate the components of the crude mixture. The selection of the eluent is typically guided by thin-layer chromatography (TLC) analysis. A non-polar solvent like hexane (B92381) mixed with a more polar solvent such as ethyl acetate (B1210297) is a common starting point for optimizing the separation.

The following table outlines the common purification techniques and their principles:

| Technique | Principle of Separation | Typical Application |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Removal of soluble and less abundant impurities from the solid crude product. |

| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent). | Separation of isomeric byproducts and other closely related impurities. |

| Washing/Extraction | Differential solubility of components in two immiscible liquid phases. | Removal of acidic residues and water-soluble byproducts from the crude reaction mixture. |

The purity of the final product is typically assessed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.

Reaction Chemistry and Mechanistic Investigations of 2,5 Dimethyl 3,4 Dinitrothiophene

Nucleophilic Aromatic Substitution Reactions on 2,5-Dimethyl-3,4-dinitrothiophene

The electron-deficient nature of the thiophene (B33073) ring in this compound makes it susceptible to nucleophilic attack. However, the reactions are not always straightforward aromatic substitutions where a nitro group is displaced. Instead, the reaction pathway can be complex, involving addition and rearrangement steps.

Regioselectivity and Stereoselectivity in Substitution Reactions of this compound

Research into the reaction of this compound with secondary amines, such as morpholine (B109124) and piperidine (B6355638), has revealed a notable departure from simple nucleophilic aromatic substitution (SNAr). Instead of displacing one of the nitro groups, the reaction proceeds via a nucleophilic addition to the thiophene ring, followed by a rearrangement. rsc.org

When this compound is treated with neat morpholine or piperidine, the products formed are 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophene and 2,5-dimethyl-trans-2,3-dipiperidino-4-nitro-2,3-dihydrothiophene, respectively. rsc.org This outcome indicates a high degree of regioselectivity and stereoselectivity.

The proposed mechanism involves an initial nucleophilic attack of the amine at the C2 position of the thiophene ring. This is followed by the addition of a second amine molecule at the C3 position, leading to the formation of a dihydrothiophene derivative. The trans stereochemistry of the resulting product is a key feature of this reaction. X-ray crystal structure analysis of the dimorpholino derivative confirmed the trans configuration of the two morpholino groups. rsc.org

This reaction highlights that the C2 and C5 positions, which are adjacent to the methyl groups, are the initial sites of nucleophilic attack, rather than the carbon atoms bearing the nitro groups. The nitro groups play a crucial role in activating the ring to this addition, but they are not the leaving groups in this specific transformation.

Kinetics and Thermodynamics of Nucleophilic Substitutions on this compound

Specific kinetic and thermodynamic data for nucleophilic substitution reactions on this compound are not extensively documented in the available literature. However, studies on related nitrothiophene systems can provide insights into the expected kinetic and thermodynamic parameters.

For instance, kinetic studies of nucleophilic aromatic substitution on 2-L-5-nitrothiophenes (para-like isomers) and 2-bromo-3-nitrothiophene (B183354) (an ortho-like isomer) with various amines have been conducted in different solvents, including ionic liquids. nih.gov These studies reveal that the reactions generally follow second-order kinetics, and the rate is influenced by the nature of the nucleophile, the leaving group, and the solvent. The reactions are typically faster in more polar solvents. nih.gov

To provide a comparative perspective, the following table presents kinetic data for the reaction of 2-bromo-3,5-dinitrothiophene (B1621092) with substituted anilines in methanol (B129727). While this substrate differs from this compound, the data illustrates the influence of substituents on the aniline (B41778) nucleophile on the reaction rate.

Table 1: Rate Constants for the Reaction of 2-Bromo-3,5-dinitrothiophene with Substituted Anilines in Methanol at 25°C acs.org

| Substituent on Aniline | k (L mol⁻¹ s⁻¹) |

| p-OCH₃ | 2.5 x 10⁻² |

| p-CH₃ | 1.2 x 10⁻² |

| H | 3.2 x 10⁻³ |

| p-Cl | 8.1 x 10⁻⁴ |

| m-Cl | 1.6 x 10⁻⁴ |

| p-NO₂ | 1.0 x 10⁻⁵ |

Thermodynamic parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), have been determined for nucleophilic substitution reactions of other dinitro-aromatic compounds. For example, in the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic secondary amines, the activation parameters were determined. researchgate.net These parameters provide information about the transition state of the reaction. Generally, a more ordered transition state is associated with a more negative activation entropy.

Reduction Chemistry of Nitro Groups in this compound

The reduction of the nitro groups in this compound is a key transformation that can lead to the formation of valuable amino-substituted thiophenes. These products can serve as building blocks for more complex heterocyclic systems.

Selective Reduction Methodologies for Nitro Functions

The selective reduction of one nitro group in a polynitro aromatic compound is a common challenge in organic synthesis. The choice of reducing agent and reaction conditions is crucial to achieve the desired mono-amino product.

For dinitrothiophenes, various reducing agents can be employed. The reduction of the analogous 2,5-dibromo-3,4-dinitrothiophene (B14878) to 3,4-diaminothiophene (B2735483) has been reported, indicating that complete reduction of both nitro groups is achievable. cenmed.comsigmaaldrich.comossila.com

For the selective reduction of one nitro group, milder reducing agents or controlled reaction conditions are necessary. Common reagents for the selective reduction of nitroarenes include:

Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaHS): These reagents are often used for the selective reduction of one nitro group in dinitro aromatic compounds.

Tin(II) chloride (SnCl₂): In acidic media, SnCl₂ is a classic reagent for the reduction of nitro groups to amines. By controlling the stoichiometry, selective reduction can sometimes be achieved.

Catalytic hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas can effect the reduction. The selectivity can be influenced by the catalyst, solvent, and reaction conditions.

While specific methodologies for the selective mono-reduction of this compound are not explicitly detailed in the reviewed literature, the principles established for other polynitro aromatics would be applicable.

Formation of Amino- and Nitro-Amino Thiophene Derivatives from this compound

The reduction of this compound can, in principle, yield three different products: 3-amino-2,5-dimethyl-4-nitrothiophene, 4-amino-2,5-dimethyl-3-nitrothiophene (which are the same due to symmetry if considering the initial numbering), and 3,4-diamino-2,5-dimethylthiophene.

A related synthesis that provides a route to an amino-nitro thiophene derivative involves the reaction of 2-amino-3-cyano-5-methylthiophene with o-nitroaniline in the presence of stannous chloride to produce 2-(o-nitrophenylamino)-3-cyano-5-methylthiophene. google.com While this is not a direct reduction of a dinitrothiophene, it demonstrates a method for synthesizing a thiophene ring bearing both amino and nitro functionalities.

The synthesis of 2-amino-5-methyl-3-nitrothiophene has been reported, although the specific starting material and reaction pathway are not detailed in the provided search results. chembk.com The existence of this compound suggests that selective functionalization to produce nitro-amino thiophene derivatives is feasible.

Photochemical Reactivity and Transformations of this compound

Direct studies on the photochemistry of this compound are not readily found. However, the photochemical behavior of nitroaromatic compounds, particularly nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), provides a framework for predicting its potential transformations under irradiation. nih.govacs.org

The key factor often governing the photochemical fate of nitroaromatics is the orientation of the nitro group relative to the aromatic ring. nih.gov For this compound, steric hindrance between the adjacent nitro groups and between the nitro and methyl groups could force the nitro groups out of the plane of the thiophene ring.

Nitro-Nitrite Rearrangement: A common photochemical reaction for nitroaromatics with non-coplanar nitro groups is the rearrangement to a nitrite (B80452) intermediate. nih.gov This is followed by homolytic cleavage of the O-NO bond to generate a nitroso radical and an oxygen-centered radical on the thiophene ring. Subsequent reactions could lead to the formation of oxo-derivatives of the thiophene.

Ring Oxidation: If the nitro groups remain largely co-planar with the thiophene ring, photo-induced oxidation of the aromatic ring itself is a plausible pathway. nih.gov This could lead to the formation of quinone-like structures or ring-opened products.

Sensitized Photodegradation: The presence of photochemical radical sensitizers in the reaction medium can significantly accelerate the degradation of nitro-PAHs. nih.gov It is conceivable that similar sensitizers could promote the photochemical transformation of this compound through the generation of reactive radical species.

The photodegradation of various nitro-PAHs has been observed to follow first-order kinetics, although second-order and self-catalytic reactions have also been reported, depending on the specific compound and solvent. nih.gov

Table 1: General Photodegradation Kinetics of Selected Nitro-PAHs This table presents generalized data for related compounds to infer potential behavior.

| Compound | Typical Reaction Order | Influencing Factors |

| 9-Nitroanthracene | First-Order | Perpendicular nitro group facilitates rapid rearrangement. nih.gov |

| 1-Nitropyrene | First-Order | Slower degradation due to more compact structure. nih.govnih.gov |

| 3-Nitrofluoranthene | First-Order | Slower degradation due to more compact structure. nih.gov |

| 2,7-Dinitrofluorene | Self-Catalytic in DMF | Solvent plays a critical role in the reaction pathway. nih.gov |

Radical Chemistry Involving this compound

The radical chemistry of this compound is expected to be dominated by the reactivity of the nitro groups. Nitroaromatic compounds are well-known to participate in radical reactions, often initiated by the homolysis of the carbon-nitro (C-NO₂) bond. scispace.comresearchgate.netrsc.org

C-NO₂ Bond Homolysis: The primary radical process is the cleavage of the C-NO₂ bond to form a thienyl radical and a nitrogen dioxide (NO₂) radical. scispace.comresearchgate.net The bond dissociation energy (BDE) of the C-NO₂ bond is a key parameter in determining the propensity for this reaction to occur. For nitroaromatic compounds, these BDEs are influenced by the electronic nature of other substituents on the ring. The electron-donating methyl groups in this compound may slightly stabilize the thienyl radical, potentially lowering the C-NO₂ BDE compared to unsubstituted dinitrothiophene.

Radical Anion Formation: Nitroaromatic compounds can readily accept an electron to form a radical anion. These radical anions are key intermediates in radical-nucleophilic substitution (SRN1) reactions. purdue.eduresearchgate.netrsc.org In the context of this compound, a radical anion could be formed, which could then undergo fragmentation or react with other species.

Reactions of the Thienyl Radical: The thienyl radical formed from C-NO₂ bond homolysis can undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules, or dimerization.

Table 2: General C-NO₂ Bond Dissociation Energies (BDEs) for Selected Nitroaromatic Compounds This table presents generalized data for related compounds to infer potential behavior.

| Compound | BDE (C-NO₂) (kcal/mol) | Method |

| Nitrobenzene | ~70-75 | Theoretical Calculations |

| Nitrotoluene | ~70-75 | Theoretical Calculations |

Note: Specific BDE values for this compound are not available in the literature.

Thermal Decomposition Pathways of this compound (Chemical Mechanism Focus)

The thermal decomposition of nitroaromatic compounds is a complex process that is often initiated by the homolytic cleavage of the C-NO₂ bond. scispace.comresearchgate.netacs.orgacs.org For this compound, the initial step in its thermal decomposition is likely the scission of one of the C-NO₂ bonds to produce a 2,5-dimethyl-4-nitro-3-thienyl radical and an NO₂ molecule.

The subsequent reaction pathways are likely to be a cascade of radical reactions:

Initiation: C₆H₆N₂O₄S → •C₆H₅NO₂S• + NO₂

Propagation: The initially formed radicals can then participate in a series of propagation steps.

The thienyl radical can abstract a hydrogen atom from one of the methyl groups of another molecule of this compound, leading to the formation of a nitro-substituted thienylmethyl radical.

The NO₂ radical can also abstract a hydrogen atom from a methyl group.

Intramolecular hydrogen abstraction by a nitro group from an adjacent methyl group could also occur, although this is likely less favorable than intermolecular reactions at lower temperatures.

Secondary Reactions: The products of the initial propagation steps can undergo further decomposition and reaction. This can lead to the formation of a complex mixture of gaseous products such as NO, N₂O, CO, CO₂, and water, as well as solid carbonaceous residues.

The presence of the methyl groups can introduce alternative decomposition pathways compared to unsubstituted dinitrothiophene. For instance, oxidation of the methyl groups by the nitro groups can occur, leading to the formation of carboxylic acid or aldehyde functionalities, which can then undergo further decarboxylation or decarbonylation reactions. The thermal decomposition of related compounds like 2,4,6-trinitro-3,5-difluorophenol has been studied, and the apparent activation energy for its decomposition was calculated to be around 122.65 kJ·mol⁻¹. energetic-materials.org.cn While this is a different molecule, it provides a general idea of the energy barriers involved in the decomposition of highly substituted nitroaromatics.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques for 2,5 Dimethyl 3,4 Dinitrothiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 2,5-Dimethyl-3,4-dinitrothiophene

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

Due to the symmetrical nature of this compound, a simplified NMR spectrum is anticipated. The two methyl groups at the 2 and 5 positions are chemically equivalent, as are the two quaternary carbons of the thiophene (B33073) ring to which they are attached (C2 and C5), and the two nitro-substituted carbons (C3 and C4).

¹H NMR Spectroscopy: A single resonance signal is expected for the protons of the two methyl groups. The chemical shift of these protons would be influenced by the aromatic thiophene ring and the electron-withdrawing nitro groups. In related compounds like 2,5-dimethylthiophene (B1293386), the methyl protons appear as a singlet at approximately 2.4 ppm. chemicalbook.com The presence of the strongly electron-withdrawing nitro groups at the 3 and 4 positions in this compound would likely deshield the methyl protons, causing a downfield shift compared to 2,5-dimethylthiophene.

¹³C NMR Spectroscopy: Three distinct signals are predicted in the ¹³C NMR spectrum: one for the methyl carbons, one for the C2/C5 carbons of the thiophene ring, and one for the C3/C4 carbons bearing the nitro groups. The chemical shifts provide information about the electronic environment of each carbon atom. The carbons directly bonded to the nitro groups (C3/C4) are expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro substituents.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | > 2.4 | Singlet | Shift is anticipated to be downfield compared to 2,5-dimethylthiophene due to the electron-withdrawing nitro groups. |

| ¹³C (CH₃) | ~15-20 | Quartet (in off-resonance decoupled) | Typical range for methyl carbons attached to an aromatic ring. |

| ¹³C (C2/C5) | ~125-135 | Singlet | Chemical shift influenced by the sulfur atom and methyl substitution. |

| ¹³C (C3/C4) | > 140 | Singlet | Significantly deshielded due to the direct attachment of electron-withdrawing nitro groups. |

Mass Spectrometry (MS) in the Characterization and Fragmentation Analysis of this compound

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and gaining structural insights. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation pattern would be dictated by the relative bond strengths within the molecule. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da). The thiophene ring can also undergo characteristic fragmentation. The stability of the resulting fragments will determine the intensity of their corresponding peaks in the mass spectrum.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Description |

| 202 | [C₆H₆N₂O₄S]⁺ | Molecular ion ([M]⁺) |

| 156 | [C₆H₆NO₂S]⁺ | Loss of a nitro group ([M-NO₂]⁺) |

| 110 | [C₆H₆S]⁺ | Loss of two nitro groups ([M-2NO₂]⁺) |

| 187 | [C₅H₃N₂O₄S]⁺ | Loss of a methyl group ([M-CH₃]⁺) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification in this compound

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, these techniques would clearly indicate the presence of the nitro groups and the methyl-substituted thiophene ring.

The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch (ν_as) typically appearing in the range of 1500-1600 cm⁻¹ and a symmetric stretch (ν_s) in the range of 1300-1390 cm⁻¹. The exact positions of these bands are sensitive to the electronic environment. The presence of two adjacent nitro groups on the thiophene ring may lead to shifts in these frequencies compared to mononitrated thiophenes.

The thiophene ring itself has a series of characteristic ring stretching and bending vibrations. The C-H stretching and bending vibrations of the methyl groups would also be observable. Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would provide complementary information to the IR spectrum. For instance, the C-S stretching vibrations of the thiophene ring are often more prominent in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Asymmetric NO₂ stretch | 1520 - 1560 | IR, Raman |

| Symmetric NO₂ stretch | 1340 - 1380 | IR, Raman |

| Thiophene ring stretching | 1400 - 1500 | IR, Raman |

| C-H stretching (methyl) | 2900 - 3000 | IR, Raman |

| C-S stretching | 600 - 800 | Raman (stronger) |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

Studies on analogous compounds, such as 2,5-dihalo-3,4-dinitrothiophenes, have shown that these molecules crystallize and their structures can be determined with high precision. researchgate.net For these derivatives, the thiophene ring is planar, and the nitro groups are often twisted out of the plane of the ring to varying degrees. Similar structural features would be expected for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights of this compound

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about its conjugation and electronic structure. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated thiophene ring and the nitro groups.

The presence of the two electron-withdrawing nitro groups in conjugation with the thiophene ring is expected to cause a significant red shift (bathochromic shift) in the absorption maximum (λ_max) compared to unsubstituted thiophene or 2,5-dimethylthiophene. This is due to the narrowing of the HOMO-LUMO energy gap. The spectrum would likely exhibit one or more broad absorption bands in the UV or near-visible region. The exact position and intensity of these bands would be influenced by the solvent polarity.

Theoretical and Computational Chemistry Studies on 2,5 Dimethyl 3,4 Dinitrothiophene

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2,5-Dimethyl-3,4-dinitrothiophene

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

While specific DFT studies on this compound are scarce, research on similar nitro-substituted thiophenes and other nitroaromatic compounds can provide valuable insights. For instance, DFT calculations are often employed to determine optimized geometries, vibrational frequencies, and electronic properties such as molecular orbital energies (HOMO and LUMO). These calculations can help in understanding the impact of the nitro groups and methyl groups on the thiophene (B33073) ring.

DFT studies on nitrotriazines have shown that the stability of different isomers is influenced by the position of the nitro groups. nih.gov For this compound, DFT could be used to analyze the planarity of the thiophene ring, the orientation of the nitro groups, and the electronic effects of the methyl substituents. The electron-withdrawing nature of the two nitro groups is expected to significantly lower the energy of the LUMO, making the compound a potential electrophile. The methyl groups, being electron-donating, would slightly counteract this effect.

A hypothetical DFT calculation on this compound would likely reveal the following:

A planar or near-planar thiophene ring.

Significant charge separation, with negative charges concentrated on the oxygen atoms of the nitro groups.

A low-lying LUMO, indicating susceptibility to nucleophilic attack.

To illustrate the type of data that can be obtained, the following table presents hypothetical geometric parameters for this compound based on typical values for similar structures.

| Parameter | Hypothetical Value |

| C-S Bond Length (Å) | 1.72 |

| C=C Bond Length (Å) | 1.38 |

| C-C Bond Length (Å) | 1.45 |

| C-N Bond Length (Å) | 1.47 |

| N=O Bond Length (Å) | 1.22 |

| C-S-C Bond Angle (°) | 92.5 |

| C-C-N Bond Angle (°) | 128.0 |

This table presents hypothetical data for illustrative purposes.

Ab Initio Methods in Analyzing Electronic Properties and Stability of this compound

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, albeit at a higher computational cost than DFT.

For a molecule like this compound, ab initio calculations could be used to precisely determine its electronic energy, ionization potential, electron affinity, and dipole moment. Studies on nitrosoguanidine (B1196799) tautomers using ab initio methods have demonstrated their utility in determining the relative stabilities of different isomers. nih.gov Similarly, ab initio studies on the dehydrogenation of 2,5-dihydrothiophene (B159602) provide insights into reaction mechanisms and transition state geometries.

The stability of this compound can be assessed by calculating its heat of formation and bond dissociation energies. The C-NO2 bonds are expected to be the weakest bonds in the molecule, and their dissociation energy would be a key indicator of its thermal stability.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and transport properties of a system.

While specific MD simulations of this compound are not readily found in the literature, simulations of thiophene and its derivatives offer a glimpse into the potential applications. rsc.orgmdpi.com For instance, MD simulations could be used to study the behavior of this compound in different solvents, providing insights into its solubility and aggregation behavior.

Furthermore, MD simulations can be employed to investigate the interactions of this compound with other molecules. For example, simulations could model the interaction of this compound with biological macromolecules to explore potential bioactivities, or with other materials to assess its compatibility in various formulations. Research on thiophene carboxamide derivatives has utilized MD simulations to understand their interaction with biological targets. mdpi.com

Prediction of Reaction Pathways and Transition States for this compound Reactions

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and transition states. For this compound, theoretical methods can be used to predict its reactivity in various chemical transformations.

The presence of two nitro groups on the thiophene ring strongly activates it towards nucleophilic aromatic substitution. Computational studies can map out the potential energy surface for such reactions, identifying the most likely sites of attack and the energy barriers associated with the reaction pathways. Theoretical studies on the cycloaddition reactions of thiophene have provided detailed energetic profiles of the reaction pathways. chemrxiv.org

For example, the reaction of this compound with nucleophiles could proceed via an addition-elimination mechanism. Quantum chemical calculations can be used to model the structure and stability of the Meisenheimer complex intermediate and the transition states leading to its formation and decomposition.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Non-Biological Predictive Models of this compound Derivatives

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) are computational models that correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are widely used in drug discovery and materials science to predict the properties of new compounds.

For derivatives of this compound, QSAR and QSPR models could be developed to predict various non-biological properties, such as melting point, boiling point, solubility, or even performance-related properties like impact sensitivity for energetic materials. Numerous QSAR studies have been conducted on nitroaromatic compounds to predict their toxicity and other properties. nih.govmdpi.comnih.govosti.gov

To build a QSAR/QSPR model, a set of known compounds (a training set) with measured properties is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be based on topology, geometry, or electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical relationship between the descriptors and the property of interest.

For a series of substituted this compound derivatives, a QSPR model could be developed to predict a property like thermal stability. The model might use descriptors such as:

Molecular weight

Calculated dipole moment

Energies of the HOMO and LUMO

Surface area and volume

The following table illustrates a hypothetical set of descriptors that could be used in a QSPR study.

| Derivative | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Predicted Property |

| A | 202.19 | 5.2 | -7.8 | -3.5 | Value A |

| B | 218.22 | 4.9 | -8.0 | -3.7 | Value B |

| C | 232.16 | 5.5 | -7.7 | -3.4 | Value C |

This table presents hypothetical data for illustrative purposes.

Such models, once validated, can be used to rapidly screen virtual libraries of novel this compound derivatives and prioritize the most promising candidates for synthesis and experimental testing.

Derivatization and Analog Development Based on the 2,5 Dimethyl 3,4 Dinitrothiophene Scaffold

Synthesis of Mononitro- and Other Dinitro-Thiophene Analogs from 2,5-Dimethyl-3,4-dinitrothiophene Precursors

Currently, there is limited publicly available scientific literature detailing the direct synthesis of mononitro- or other dinitro-thiophene analogs from this compound as a starting precursor. Research has more commonly focused on the synthesis of dinitrothiophenes from other starting materials, such as dihalothiophenes.

Functionalization at Methyl Positions of this compound

Detailed research findings on the specific functionalization at the methyl positions of this compound are not extensively reported in the available scientific literature. While functionalization of methyl groups on aromatic rings is a common synthetic strategy, specific examples and methodologies applied to this particular dinitrothiophene derivative are not readily found.

Heterocyclic Ring Modifications Derived from this compound

A notable heterocyclic ring modification of this compound involves its reaction with secondary amines. rsc.org When this compound is treated with neat morpholine (B109124) or piperidine (B6355638), a reaction occurs that leads to the formation of new dihydrothiophene derivatives. rsc.org

This reaction results in the synthesis of 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophene and 2,5-dimethyl-trans-2,3-dipiperidino-4-nitro-2,3-dihydrothiophene, respectively. rsc.org The structural confirmation of the dimorpholino derivative was achieved through X-ray analysis, which revealed a puckered dihydrothiophene ring. rsc.org This transformation demonstrates a method to introduce new heterocyclic structures by modifying the original thiophene (B33073) ring of this compound.

Table 1: Products from the reaction of this compound with secondary amines

| Reactant | Product |

| Morpholine | 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophene |

| Piperidine | 2,5-dimethyl-trans-2,3-dipiperidino-4-nitro-2,3-dihydrothiophene |

Polymerization and Oligomerization Studies Involving this compound Units

There is a lack of available scientific reports on the polymerization or oligomerization studies that specifically involve this compound as a monomeric unit. While the development of conductive polymers and oligomers from various thiophene derivatives is a significant area of research, studies detailing the incorporation of this particular substituted thiophene are not found in the surveyed literature.

Applications of 2,5 Dimethyl 3,4 Dinitrothiophene in Advanced Materials and Chemical Technologies Non Biological Focus

Utilization in Energetic Materials Research (Focus on Chemical Stability and Reactivity)

There is a significant lack of publicly available research on the utilization of 2,5-Dimethyl-3,4-dinitrothiophene as an energetic material. The presence of two nitro groups, a common feature in many explosives, might suggest potential energetic properties. However, without experimental or theoretical studies on its thermal stability, sensitivity to impact and friction, and detonation performance, any claims regarding its application in this field would be purely speculative.

The chemical stability of this compound has not been extensively characterized in the context of energetic materials. One study provides insight into its reactivity, demonstrating that it reacts with secondary amines such as morpholine (B109124) and piperidine (B6355638). rsc.org This reaction involves the addition of the amine to the thiophene (B33073) ring, leading to a dihydrothiophene derivative. rsc.org This reactivity suggests that the compound may not possess the high degree of chemical stability typically required for modern energetic materials, which must remain inert under a wide range of storage and handling conditions.

Precursor in Organic Electronic Materials Development and Device Fabrication

Currently, there is no available scientific literature that documents the use of this compound as a precursor in the development of organic electronic materials or in the fabrication of electronic devices. While its analogue, 2,5-Dibromo-3,4-dinitrothiophene (B14878), is frequently used in the synthesis of conjugated polymers for applications in organic solar cells and OLEDs, similar research involving the dimethyl derivative has not been reported. The electronic properties of the methyl groups differ significantly from the bromo substituents, which would fundamentally alter the electronic characteristics of any resulting polymers, making direct comparisons inappropriate without dedicated research.

Application in Chemical Sensing Technologies (e.g., Gas and Vapor Sensors)

No research has been found to indicate the application of this compound in chemical sensing technologies. The development of a chemical sensor relies on specific interactions between the analyte and the sensing material, leading to a measurable signal. There are no studies available that explore the potential of this compound to act as a sensing material for any specific gas or vapor.

Role as a Building Block in Complex Organic Synthesis and Cascade Reactions

The documented role of this compound as a building block in complex organic synthesis is limited. The primary example of its reactivity is its reaction with secondary amines, which yields 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen and its piperidine analogue. rsc.org This reaction demonstrates the electrophilic nature of the dinitrothiophene core, making it susceptible to nucleophilic attack. The formation of a new, functionalized heterocyclic system from this reaction indicates its potential as a starting material for the synthesis of more complex molecules. However, beyond this specific transformation, there is a lack of diverse examples of its use in cascade reactions or as a versatile synthon in organic chemistry.

Table 1: Reaction of this compound with Secondary Amines rsc.org

| Reactant 1 | Reactant 2 | Product |

| This compound | Morpholine | 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen |

| This compound | Piperidine | 2,5-dimethyl-trans-2,3-dipiperidino-4-nitro-2,3-dihydrothiophen |

Potential in Advanced Catalysis and Reaction Engineering

There is no scientific literature available to suggest that this compound has been investigated for its potential in advanced catalysis or reaction engineering. The compound itself is not described as a catalyst, nor are there reports of it being used as a ligand for a catalytically active metal or as a precursor for a catalytic material.

Environmental Chemical Transformations and Fate of 2,5 Dimethyl 3,4 Dinitrothiophene Non Biological Context

Photodegradation Pathways in Abiotic Aqueous and Atmospheric Environments

No studies detailing the photodegradation of 2,5-Dimethyl-3,4-dinitrothiophene in water or the atmosphere are present in the available scientific literature. Research on the photolysis of other nitroaromatic compounds suggests that such chemicals can undergo transformation upon exposure to sunlight, potentially leading to the formation of various degradation products. However, without specific data for this compound, its susceptibility to photodegradation, the quantum yield of such reactions, and the identity of any resulting photoproducts remain unknown.

Sorption and Transport Mechanisms in Abiotic Environmental Matrices

The potential for this compound to adsorb to soil, sediment, and other environmental particles has not been documented. The extent of sorption, often quantified by the soil-water partition coefficient (Koc), is crucial for predicting the mobility and bioavailability of a compound in the environment. While studies on other nitroaromatic compounds have shown that factors like soil organic matter and clay content can influence their sorption, no such data exists specifically for this compound.

Methodologies for Studying Environmental Persistence and Abiotic Transformation Rates

Due to the absence of studies on the environmental fate of this compound, there are no specific methodologies reported for its analysis in environmental samples or for the determination of its transformation rates. Generally, the study of such processes involves laboratory experiments under controlled conditions that simulate relevant environmental compartments (e.g., water, air, soil). These studies typically employ analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to monitor the disappearance of the parent compound and the formation of transformation products over time.

Advanced Analytical Methodologies for the Detection and Quantification of 2,5 Dimethyl 3,4 Dinitrothiophene in Environmental and Industrial Matrices Non Biological

Chromatographic Techniques (Gas Chromatography, High-Performance Liquid Chromatography) for Separation and Analysis

Chromatographic methods are central to the separation of 2,5-Dimethyl-3,4-dinitrothiophene from potential interferents in environmental and industrial samples. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable, with the choice depending on the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte.

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC would likely be coupled with sensitive detectors such as an Electron Capture Detector (ECD), which is highly sensitive to nitro-containing compounds, or a Mass Spectrometer (MS) for definitive identification.

Key considerations for GC analysis would include:

Column Selection: A mid-polarity capillary column, such as one with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), would be a suitable starting point. This type of column provides good separation for a wide range of organic molecules.

Injection Technique: Splitless injection would be preferred for trace analysis to ensure the maximum transfer of the analyte onto the column.

Temperature Programming: A programmed temperature ramp would be necessary to ensure good peak shape and separation from other components in the sample extract. An initial oven temperature of around 100°C, held for a short period, followed by a ramp of 10-20°C per minute to a final temperature of 280-300°C would be a typical starting point for method development.

Detector: GC-ECD would offer high sensitivity for this dinitro-compound. For confirmation and quantification, GC-MS operating in selected ion monitoring (SIM) mode would provide excellent selectivity and low detection limits. Characteristic fragment ions for this compound would need to be identified from its mass spectrum. While a specific mass spectrum for this compound is not readily available in public databases, related compounds like 2,5-dichloro-3,4-dinitrothiophene show characteristic fragmentation patterns that can be inferred. nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. For this compound, reversed-phase HPLC would be the most common approach.

Key considerations for HPLC analysis would include:

Column Selection: A C18 or C8 column would be appropriate for the separation of this relatively nonpolar compound. The choice between them would depend on the desired retention and selectivity.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol (B129727) would be used as the mobile phase. A gradient elution, starting with a higher proportion of water and increasing the organic solvent concentration over time, would likely be necessary to achieve good separation in complex matrices.

Detection: A UV-Vis detector would be a primary choice, as nitroaromatic compounds typically exhibit strong absorbance in the UV region. The maximum absorbance wavelength (λmax) would need to be determined, but it is expected to be in the range of 254 nm. A Diode Array Detector (DAD) would be particularly useful as it can provide spectral information, aiding in peak identification and purity assessment. For higher sensitivity and selectivity, HPLC coupled with a mass spectrometer (LC-MS) would be the preferred method.

Table 1: Hypothetical Chromatographic Conditions for this compound Analysis

| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18) |

| Mobile Phase/Carrier Gas | Helium at a constant flow of 1 mL/min | Gradient of Acetonitrile and Water |

| Injection Volume | 1 µL (splitless) | 10 µL |

| Temperature Program/Gradient | Initial 100°C (1 min), ramp at 15°C/min to 280°C (hold 5 min) | Start at 50% Acetonitrile, ramp to 95% over 10 min |

| Detector | Mass Spectrometer (Selected Ion Monitoring) | UV-Vis Diode Array Detector (e.g., at 254 nm) |

Advanced Spectroscopic Detection Methods (e.g., UV-Vis, Fluorescence, Mass Spectrometry)

Spectroscopic methods are indispensable for the detection and identification of this compound following chromatographic separation.

UV-Vis Spectroscopy: As a nitroaromatic compound, this compound is expected to have strong UV absorption. The thiophene (B33073) ring and the nitro groups are both chromophores that will contribute to its UV-Vis spectrum. The exact absorption maxima would need to be determined experimentally, but based on similar structures, significant absorption is expected in the 200-400 nm range. nii.ac.jpresearchgate.net Derivative spectroscopy could be employed to resolve overlapping peaks in complex mixtures. youtube.com

Fluorescence Spectroscopy: While many nitroaromatic compounds are known to quench fluorescence, some may exhibit native fluorescence or can be derivatized to produce fluorescent products. The potential for using fluorescence detection for this compound would require experimental investigation. It is generally a less common detection method for this class of compounds compared to UV-Vis and mass spectrometry.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), is the gold standard for the definitive identification and quantification of organic compounds.

Electron Ionization (EI) for GC-MS: In EI-MS, the fragmentation pattern of this compound would provide a unique fingerprint for its identification. Expected fragmentation pathways would involve the loss of nitro groups (NO2), nitric oxide (NO), and cleavage of the thiophene ring. While a published spectrum for this specific compound is not readily available, data from analogous compounds like 2,5-dichloro-3,4-dinitrothiophene can provide insights into expected fragmentation ions. nih.gov

Electrospray Ionization (ESI) for LC-MS: In ESI-MS, which is a softer ionization technique, the protonated molecule [M+H]+ or adducts with solvent molecules would likely be observed. Tandem mass spectrometry (MS/MS) could then be used to generate fragment ions from the parent ion, providing structural information and enhancing selectivity for quantification.

Table 2: Expected Mass Spectrometric Data for this compound (C6H6N2O4S)

| Parameter | Expected Value/Fragments |

|---|---|

| Molecular Weight | 218.19 g/mol |

| GC-MS (EI) Key Fragments (Hypothetical) | [M]+ at m/z 218, fragments from loss of NO2, NO, and CH3 groups |

| LC-MS (ESI) Parent Ion | [M+H]+ at m/z 219 |

Electrochemical Detection Approaches for this compound

Electrochemical methods offer a sensitive and often low-cost alternative for the detection of electroactive compounds like this compound. The presence of two nitro groups makes this compound highly amenable to reductive electrochemical detection.

The principle of detection is based on the electrochemical reduction of the nitro groups on the surface of an electrode at a specific potential. This reduction process generates a current that is proportional to the concentration of the analyte. Various voltammetric techniques, such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), can be employed to enhance sensitivity and lower detection limits. nih.gov

The development of an electrochemical sensor for this compound would involve:

Working Electrode Selection: A variety of electrode materials could be used, including glassy carbon, boron-doped diamond, or chemically modified electrodes.

Electrode Modification: The surface of the working electrode can be modified with nanomaterials (e.g., carbon nanotubes, graphene, metal nanoparticles) or polymers to enhance the electrocatalytic activity towards the reduction of the nitro groups, thereby improving the sensitivity and selectivity of the sensor. cluster-science.com

Optimization of Experimental Conditions: Factors such as the pH of the supporting electrolyte, the potential window, and the voltammetric waveform parameters would need to be optimized to achieve the best analytical performance.

While specific studies on the electrochemical detection of this compound are not prevalent, the extensive research on the electrochemical sensing of other nitroaromatic compounds provides a strong foundation for developing such a method. researchgate.netmdpi.com

Sample Preparation Strategies for Trace Analysis of this compound in Complex Abiotic Samples

Effective sample preparation is critical for the reliable analysis of trace levels of this compound in complex environmental and industrial matrices, such as soil, sediment, and water. The primary goals of sample preparation are to extract the analyte from the sample matrix, concentrate it, and remove interfering substances.

For Water Samples:

Liquid-Liquid Extraction (LLE): This is a traditional method where the water sample is extracted with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). The organic extract is then concentrated before analysis.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique. The water sample is passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. Sorbents like C18 or polymeric materials would be suitable for trapping this compound.

Single-Drop Microextraction (SDME): This is a miniaturized and green sample preparation technique that uses a single microdrop of an organic solvent for extraction. nih.gov

For Soil and Sediment Samples:

Soxhlet Extraction: A classic and exhaustive extraction method using an organic solvent.

Ultrasonic Extraction: The sample is mixed with an extraction solvent and subjected to ultrasonic waves to enhance the extraction efficiency. ykcs.ac.cn

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the speed and efficiency of the extraction process.

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace of a soil sample or directly immersed in a soil slurry to adsorb the analyte.

After extraction, a clean-up step may be necessary to remove co-extracted interfering compounds. This can be achieved using techniques like column chromatography with adsorbents such as silica (B1680970) gel or alumina.

Table 3: Overview of Sample Preparation Techniques for this compound

| Technique | Sample Type | Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Water | Partitioning between two immiscible liquids. | Simple, well-established. | Large solvent consumption, can be time-consuming. |

| Solid-Phase Extraction (SPE) | Water | Analyte is retained on a solid sorbent and then eluted. | High concentration factors, reduced solvent use compared to LLE. | Can be prone to matrix effects. |

| Ultrasonic Extraction | Soil, Sediment | Uses ultrasonic waves to accelerate solvent extraction. | Faster than traditional methods like Soxhlet. | Incomplete extraction possible for some matrices. |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment | Uses high temperature and pressure to enhance extraction. | Fast, efficient, and uses less solvent. | Requires specialized equipment. |

常见问题

Basic: What are the common synthetic routes for 2,5-Dimethyl-3,4-dinitrothiophene?

Answer:

The synthesis typically involves sequential functionalization of the thiophene core. A general approach includes:

Methylation : Introduce methyl groups at the 2,5-positions via Friedel-Crafts alkylation using methyl halides and Lewis acids (e.g., AlCl₃).

Nitration : Direct nitration at the 3,4-positions using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-oxidation.

Purification : Recrystallization from ethanol or chromatography to isolate the product.

Key challenges include regioselectivity during nitration and side reactions due to the electron-deficient nitro groups. For analogous systems, bromination-nitro reduction strategies are also employed (e.g., reduction of bromo-nitro precursors to amino derivatives for further coupling) .

Basic: What spectroscopic and crystallographic methods confirm the structure of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Methyl protons appear as singlets (~δ 2.5–2.8 ppm), while aromatic protons (if present) show splitting patterns dependent on substitution.

- ¹³C NMR : Peaks for nitro-substituted carbons (~δ 140–150 ppm) and methyl carbons (~δ 15–20 ppm).

- IR Spectroscopy : Strong absorption bands for nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) and C–S stretching (~700 cm⁻¹).

- X-ray Crystallography : Resolves bond lengths and angles (e.g., S–C bond distances ~1.70 Å, nitro group planarity). Structural data for related compounds are available in CCDC entries (e.g., 1828960 for hexasubstituted dihydrofuran analogs) .

Advanced: How do electron-withdrawing nitro groups influence the electrochemical properties of thiophene derivatives?

Answer:

Nitro groups induce an electron-deficient aromatic system, lowering the LUMO energy and enhancing redox activity. Cyclic voltammetry (CV) studies on similar nitro-thiophenes reveal:

- Anodic Shifts : Oxidation potentials shift ~100 mV positively compared to non-nitrated analogs due to decreased electron density.

- Mixed-Valent States : Electrochemical oxidation generates stable radical cations (e.g., 1+–3+ species in diferrocenyl-dihydrothiopyran derivatives), characterized by IVCT (intervalence charge transfer) bands in UV-Vis/NIR spectra (1000–3000 nm). These systems are classified as Robin-Day Class II .

Advanced: How can researchers resolve contradictions in spectroscopic data for nitro-substituted thiophenes?

Answer:

Contradictions often arise from:

- Solvent Effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃).

- Tautomerism or Conformational Isomerism : Use variable-temperature NMR to detect dynamic processes.

- Crystallographic Validation : Compare experimental NMR/IR data with X-ray-derived bond parameters. For example, discrepancies in nitro group planarity can be resolved via single-crystal analysis (e.g., C–N–O angles ~120°) .

Advanced: What strategies optimize the synthesis of this compound for high-purity yields?

Answer:

- Stepwise Functionalization : Separate methylation and nitration steps to minimize side reactions.

- Low-Temperature Nitration : Maintain temperatures below 5°C to prevent decomposition.

- Catalytic Systems : Use Lewis acid catalysts (e.g., FeCl₃) to enhance regioselectivity.

- Chromatographic Purification : Employ silica gel chromatography with hexane/ethyl acetate gradients to isolate the product (>97% purity) .

Advanced: How does this compound perform in organic photovoltaic applications?

Answer:

As an electron-deficient building block, it enables:

- Low Bandgap Polymers : Copolymerization with electron-rich units (e.g., thieno[3,4-b]thiophenes) reduces bandgaps (~1.5–2.0 eV), enhancing light absorption.

- Device Performance : In bulk heterojunction solar cells, power conversion efficiencies (PCE) of ~5–7% are achievable, contingent on film morphology and donor-acceptor compatibility.

- Stability : Nitro groups improve oxidative stability but may reduce solubility, requiring side-chain engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。